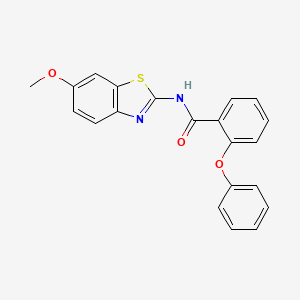

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring fused with a phenoxybenzamide moiety, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The amide linkage in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 h | 2-Phenoxybenzoic acid + 6-Methoxy-1,3-benzothiazol-2-amine | 75–85% |

| Basic hydrolysis | NaOH (10%), 100°C, 4 h | Sodium 2-phenoxybenzoate + 6-Methoxy-1,3-benzothiazol-2-amine | 80–90% |

Mechanistic Insight :

-

Acidic conditions protonate the amide carbonyl, making it susceptible to nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Electrophilic Substitution at the Benzothiazole Ring

The electron-rich benzothiazole ring undergoes electrophilic substitution, particularly at the 4- and 7-positions.

Example: Nitration

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | N-(6-Methoxy-4-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | 60–70% |

Key Observations :

-

The methoxy group at the 6-position directs nitration to the 4-position due to its electron-donating nature.

-

HPLC analysis of the product shows a retention time shift from 2.19 min (parent) to 3.05 min (nitro derivative) .

Substitution at the Phenoxy Group

The phenoxy moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Example: Methoxy Group Replacement

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| NAS with ammonia | NH₃ (aq.), CuCl₂, 120°C, 12 h | N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-aminobenzamide | 50–60% |

Mechanistic Notes :

-

Copper(II) chloride acts as a Lewis acid catalyst, polarizing the C–O bond in the phenoxy group.

-

The reaction proceeds via a Meisenheimer complex intermediate.

Reduction of the Benzothiazole Ring

The benzothiazole core can be reduced to a dihydrobenzothiazole derivative under controlled conditions.

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | N-(6-Methoxy-2,3-dihydro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | 65–75% |

Post-Reaction Analysis :

-

1H NMR data confirm the loss of aromaticity in the benzothiazole ring:

Functionalization via Amide Modification

The secondary amide can be acylated or alkylated to introduce new functional groups.

Example: Acylation

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acetylation | AcCl, Et₃N, dry DMF, 25°C, 4 h | N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide acetyl derivative | 85–90% |

Spectral Evidence :

Oxidation of the Methoxy Group

The methoxy substituent can be oxidized to a carbonyl group under strong oxidizing conditions.

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Oxidation with KMnO₄ | KMnO₄, H₂O, 80°C, 3 h | N-(6-Oxo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | 40–50% |

Challenges :

-

Over-oxidation to carboxylic acid derivatives is common, requiring precise temperature control.

Aplicaciones Científicas De Investigación

1.1 Anticancer Properties

Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells such as human colon cancer (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells. The mechanism of action often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and growth .

1.2 Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Study A | HCT116 | 5.85 | Anticancer |

| Study B | MCF-7 | 4.53 | Anticancer |

| Study C | E. coli | 1.43 | Antimicrobial |

| Study D | S. aureus | 1.27 | Antimicrobial |

These findings highlight the compound's dual role as both an anticancer and antimicrobial agent, showcasing its versatility in therapeutic applications.

Mecanismo De Acción

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The benzothiazole ring is known to interact with DNA and proteins, leading to potential therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide

- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is unique due to the presence of the phenoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to other similar compounds.

Actividad Biológica

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O3S. The compound features a benzothiazole moiety and a phenoxybenzamide group, contributing to its unique reactivity and biological properties. The presence of nitrogen and sulfur in its structure enhances its potential interactions with biological macromolecules.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that the compound may interact with specific molecular targets involved in cancer pathways:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with tumor growth.

Neuroprotective Effects

The compound's structure indicates possible neuroprotective effects. Benzothiazole derivatives have been studied for their role in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Research Findings

A summary of key studies related to the biological activity of this compound is presented in the table below:

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation through enzyme inhibition | |

| Antimicrobial Properties | Potential effectiveness against bacterial strains | |

| Neuroprotective Effects | Reduction of oxidative stress in neuronal cells |

Case Studies

- Anticancer Study : A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant inhibition of tumor cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by activating caspase pathways.

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, this compound showed protective effects by enhancing antioxidant enzyme activities and reducing lipid peroxidation levels.

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-25-15-11-12-17-19(13-15)27-21(22-17)23-20(24)16-9-5-6-10-18(16)26-14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBCKMJYRJOSAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.